molecular formula C21H20O3 B2608194 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde CAS No. 1210670-18-0

2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde

Cat. No.: B2608194
CAS No.: 1210670-18-0
M. Wt: 320.388
InChI Key: XJDSMVRUCMMRQV-UHFFFAOYSA-N
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Description

2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde is a complex organic compound with the molecular formula C21H20O3 It is known for its unique structure, which includes a benzofuran ring, a cyclopropyl group, and a dimethylphenyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Attachment of the Dimethylphenyl Methoxy Group: This step involves the reaction of the benzofuran derivative with a dimethylphenyl methanol derivative under basic conditions to form the methoxy linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carboxylic acid.

    Reduction: 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-5-methoxy-1-benzofuran-3-carbaldehyde: Similar structure but lacks the dimethylphenyl group.

    2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde is unique due to the presence of both the cyclopropyl and dimethylphenyl methoxy groups, which confer specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

2-cyclopropyl-5-[(3,5-dimethylphenyl)methoxy]-1-benzofuran-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-13-7-14(2)9-15(8-13)12-23-17-5-6-20-18(10-17)19(11-22)21(24-20)16-3-4-16/h5-11,16H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDSMVRUCMMRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)OC(=C3C=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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